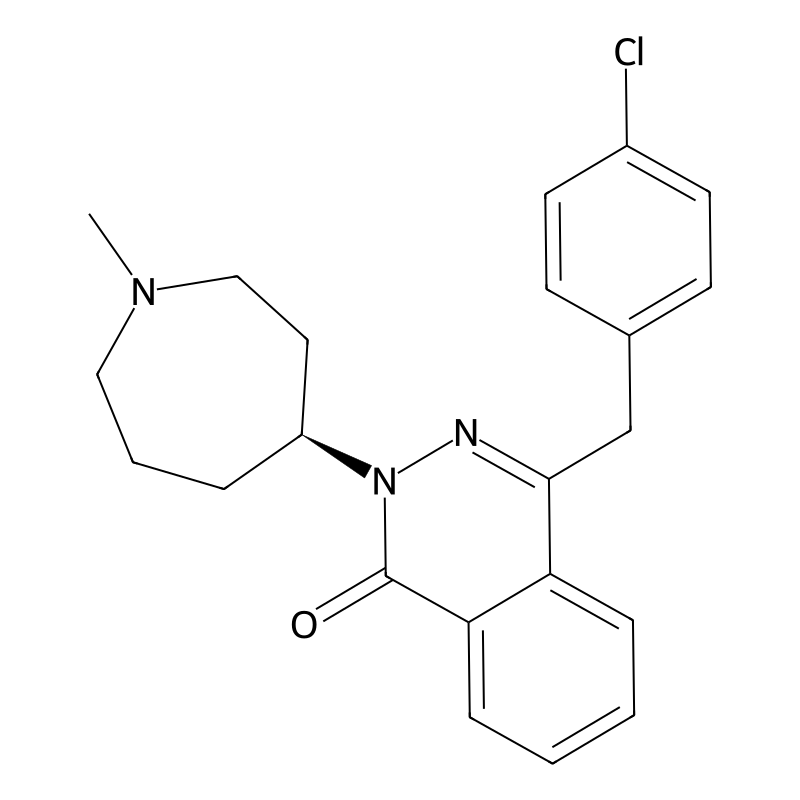

(S)-Azelastine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

(S)-Azelastine is the levorotatory enantiomer of Azelastine, a second-generation H1-receptor antagonist. Beyond its primary antihistaminic activity, the parent compound, racemic Azelastine, is recognized for a multi-faceted mechanism that includes mast cell stabilization and broad anti-inflammatory effects, such as the inhibition of leukotrienes and other inflammatory mediators [REFS-1, REFS-2]. This positions the Azelastine scaffold as a tool for investigating not only H1-receptor pathways but also the broader allergic cascade. For research and development purposes, the use of a single, defined enantiomer like (S)-Azelastine is critical for achieving mechanistic clarity and reproducibility.

References

- [1] Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential. Drugs. 1994;48(5):760-77. doi: 10.2165/00003495-199448050-00009.

- [2] Ciprandi G, et al. Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis. Ocul Immunol Inflamm. 2004 Mar;12(1):49-59. doi: 10.1080/09273940490435985.

While some in vitro studies report no significant difference in the primary H1-receptor binding activity between the (S)- and (R)-enantiomers, substituting (S)-Azelastine with the racemic mixture is inappropriate for rigorous scientific applications [REFS-1, REFS-2]. The racemate is a 1:1 mixture of two distinct molecular entities. Procuring the racemate introduces the (R)-enantiomer as a significant, uncontrolled variable that can confound experimental results. The (R)-isomer possesses its own uncharacterized off-target activities and metabolic profile, creating ambiguity in mechanistic studies, toxicology assessments, and pharmacokinetic modeling. For reproducible and interpretable data, the use of the isomerically pure (S)-Azelastine is required to ensure that all observed effects are attributable to a single, defined compound.

Ensuring a Defined Metabolic Profile by Avoiding Stereoselective CYP450 Metabolism

Racemic Azelastine is metabolized into its primary active metabolite, desmethylazelastine, and other products by a complex network of cytochrome P450 enzymes, including CYP3A4, CYP2D6, CYP1A2, and CYP2C19 [REFS-1, REFS-2]. It is a well-established principle in pharmacology that these enzymes often exhibit stereoselectivity, metabolizing enantiomers at different rates to produce distinct pharmacokinetic profiles. Procuring the single (S)-Azelastine isomer eliminates the risk of confounding results due to the unknown metabolic fate of the (R)-isomer, providing a cleaner, more predictable, and more easily modeled pharmacokinetic profile essential for drug-drug interaction studies and preclinical development.

| Evidence Dimension | Metabolic Pathway Complexity |

| Target Compound Data | Metabolized via a single enantiomeric pathway. |

| Comparator Or Baseline | Racemic Azelastine: Metabolized via two potentially different enantiomeric pathways through multiple CYP isoforms (CYP3A4, CYP2D6, CYP1A2, CYP2C19) [REFS-1, REFS-2]. |

| Quantified Difference | Reduces the number of primary metabolic pathways and potential metabolites by half. |

| Conditions | In vivo hepatic metabolism in humans. |

A simplified and predictable metabolic profile is critical for accurate PK/PD modeling and reduces variables in toxicology and drug interaction assessments.

Deconvoluting Multi-Pathway Activity for Mechanistic Clarity

Racemic Azelastine's efficacy is attributed to a combination of H1-receptor antagonism, mast cell stabilization, and inhibition of inflammatory mediators [REFS-1, REFS-2]. The common assertion of equipotency between enantiomers is typically limited to in vitro H1-receptor binding assays [3]. This leaves the stereoselectivity of its other, more complex biological activities—such as mast cell tryptase release or cytokine inhibition—uncharacterized. Using isomerically pure (S)-Azelastine is the only way to ensure that observed effects in these complex pathways are not influenced or confounded by the parallel actions of the (R)-enantiomer.

| Evidence Dimension | Mechanistic Ambiguity |

| Target Compound Data | Observed biological effects are attributable to a single, defined molecule. |

| Comparator Or Baseline | Racemic Azelastine: Observed effects are a composite of the activities of both the (S)- and (R)-enantiomers at multiple biological targets [REFS-1, REFS-2]. |

| Quantified Difference | Eliminates the (R)-enantiomer as a confounding variable in multi-pathway signaling studies. |

| Conditions | In vitro or in vivo studies of mast cell stabilization, and inflammatory mediator release. |

For research focused on the non-H1-receptor mechanisms of Azelastine, using the single enantiomer is essential for publishing clear, defensible, and reproducible results.

Preclinical Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

For projects requiring a clear understanding of metabolic fate and potential interactions with other drugs metabolized by CYP enzymes. The use of (S)-Azelastine provides a simplified and more predictable pharmacokinetic profile, avoiding the complexities of modeling two distinct enantiomeric pathways [1].

Mechanistic Studies on Mast Cell Stabilization and Anti-Inflammatory Pathways

Ideal for research aiming to isolate and characterize the non-H1-receptor-mediated effects of the Azelastine scaffold. (S)-Azelastine ensures that any observed inhibition of mast cell degranulation or inflammatory mediator release is unequivocally attributed to this specific isomer, free from confounding effects of its stereoisomer [2].

Early-Stage Development of Advanced Ophthalmic or Nasal Formulations

When developing next-generation formulations, using a single, isomerically pure active pharmaceutical ingredient (API) is standard best practice. Procuring (S)-Azelastine aligns with this principle, ensuring batch-to-batch consistency and simplifying the analytical and regulatory path forward by eliminating isomeric ballast.

References

- [1] Nakajima M, et al. Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes. Drug Metab Dispos. 1999 May;27(5):597-603.

- [2] Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential. Drugs. 1994;48(5):760-77. doi: 10.2165/00003495-199448050-00009.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Metabolism Metabolites

Wikipedia

Dates

2: Liu SC, Lin CS, Chen SG, Chu YH, Lee FP, Lu HH, Wang HW. Effect of budesonide and azelastine on histamine signaling regulation in human nasal epithelial cells. Eur Arch Otorhinolaryngol. 2017 Feb;274(2):845-853. doi: 10.1007/s00405-016-4295-8. Epub 2016 Sep 13. PubMed PMID: 27623823.

3: Aksoy F, Senturk E, Doğan R, Veyseller B, Ozturan O, Gönüllü N, Yilmaz F. Effects of azelastine nasal spray on nasal and nasopharyngeal microflora. J Laryngol Otol. 2016 Jan;130(1):95-9. doi: 10.1017/S0022215115002959. Epub 2015 Oct 30. PubMed PMID: 26515526.